3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce sulfides.
Scientific Research Applications
3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It may be investigated for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methoxyphenyl and phenylsulfonyl groups can enhance its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-1H-pyrazole: Similar structure but lacks the dihydro component.
3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-triazole: Similar structure but with a triazole ring.
Uniqueness
The uniqueness of 3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole lies in its specific combination of functional groups and the dihydro component, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-(benzenesulfonyl)-3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-28-19-12-8-17(9-13-19)22-16-23(18-10-14-20(29-2)15-11-18)25(24-22)30(26,27)21-6-4-3-5-7-21/h3-15,23H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIRUMDUEJOLMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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